molecular formula C6H7Cl3N2 B3057034 2,6-Dichlorophenylhydrazine hydrochloride CAS No. 76195-83-0

2,6-Dichlorophenylhydrazine hydrochloride

Cat. No.: B3057034
CAS No.: 76195-83-0
M. Wt: 213.5 g/mol
InChI Key: CQNIYLLTIOPFCJ-UHFFFAOYSA-N
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Description

2,6-Dichlorophenylhydrazine hydrochloride is a chemical compound with the molecular formula Cl2C6H3NHNH2 · HCl. It is a derivative of phenylhydrazine, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is typically found as a white to pale yellow powder and is used in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichlorophenylhydrazine hydrochloride can be synthesized through the reaction of 2,6-dichloronitrobenzene with hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorophenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dichlorophenylhydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays.

    Medicine: It is explored for its potential therapeutic properties, including its use in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichlorophenylhydrazine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by forming stable complexes with the enzyme’s active site. This interaction can disrupt the enzyme’s normal function, leading to various biochemical effects. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

2,6-Dichlorophenylhydrazine hydrochloride can be compared with other similar compounds such as:

  • 2,4-Dichlorophenylhydrazine hydrochloride
  • 3,4-Dichlorophenylhydrazine hydrochloride
  • 4-Chlorophenylhydrazine hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of chlorine atoms at the 2 and 6 positions can influence its reactivity and interaction with biological targets, making it suitable for specific applications .

Properties

IUPAC Name

(2,6-dichlorophenyl)hydrazine;hydron;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNIYLLTIOPFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].C1=CC(=C(C(=C1)Cl)NN)Cl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50709-36-9
Details Compound: Hydrazine, (2,6-dichlorophenyl)-, hydrochloride (1:1)
Record name Hydrazine, (2,6-dichlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50709-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

213.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76195-83-0
Record name Hydrazine, (2,6-dichlorophenyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76195-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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